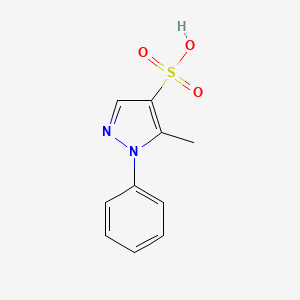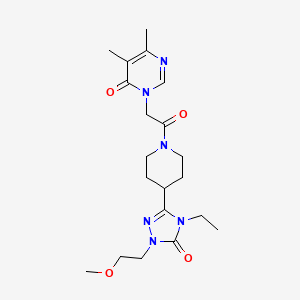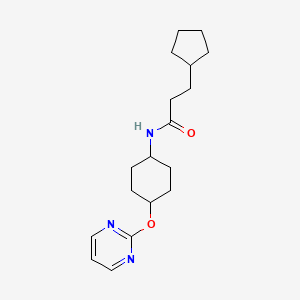
6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compounds
The compound 6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide, due to its complex structure, finds relevance in the field of chemical synthesis, particularly in the creation of heterocyclic compounds which are pivotal in the development of pharmaceuticals and materials science. For instance, the synthesis and investigation of thio-substituted ethyl nicotinate derivatives, leading to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, demonstrate the utility of similar compounds in creating new molecules with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antimicrobial and Antifungal Activities
Compounds with structures related to this compound are frequently explored for their biological activities. Research into novel pyrazolopyrimidines derivatives, for instance, revealed anticancer and anti-5-lipoxygenase properties, highlighting the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). Similarly, the development of innovative coumarin derivatives containing the thiazolidin-4-one ring and their subsequent biological property estimation further exemplifies the importance of these compounds in medicinal chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).
Non-Linear Optical (NLO) Properties and Molecular Docking
The exploration of novel compounds for their non-linear optical properties and molecular docking capabilities is an emerging field. The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its derivatives, followed by a comprehensive experimental and computational study, reveals the potential of such compounds in applications ranging from optical materials to drug discovery (Jayarajan et al., 2019).
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis has revolutionized the field of organic chemistry by providing faster and more efficient methods for compound synthesis. Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties and their biological activity investigation showcases the utility of this technique in rapidly generating compounds with potential pharmaceutical applications (Başoğlu et al., 2013).
Antiallergy and Antimicrobial Agents
The search for new antiallergy and antimicrobial agents leads to the synthesis of diverse chemical entities. N-(4-substituted-thiazolyl)oxamic acid derivatives, for instance, have shown significant antiallergy activity, suggesting the potential of similar compounds in treating allergic reactions (Hargrave, Hess, & Oliver, 1983). Additionally, the development of quinazolinone and 4-thiazolidinone hybrids as antimicrobial agents further emphasizes the importance of such compounds in addressing microbial resistance (Desai, Dodiya, & Shihora, 2011).
Propiedades
IUPAC Name |
6-oxo-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-17-9-8-15(12-22-17)19(27)24-20-23-16(13-28-20)11-18(26)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,12-13H,4,7,10-11H2,(H,21,26)(H,22,25)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCEKGJLPVHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2436694.png)
![2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2436695.png)
![Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2436696.png)
![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2436701.png)







![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)
